molecular formula C3H4BrN5O B12501464 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide

5-Bromo-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B12501464
M. Wt: 206.00 g/mol
InChI Key: SERURHLFZYJKIP-UHFFFAOYSA-N
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Description

5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the 5-position of the triazole ring and a carbohydrazide group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide typically involves the reaction of 5-bromothiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . This method yields the corresponding triazole derivative, which can be further reacted with secondary amines and formaldehyde to produce various derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

5-Bromo-1H-1,2,4-triazole-3-carbohydrazide serves as an important intermediate in the synthesis of various nitrogen-rich compounds. Its derivatives have been synthesized and characterized for their potential use in creating energetic salts.

Key Synthesis Insights:

  • The compound can be reacted with various isothiocyanates to yield thiophene-linked triazoles, which have shown promising antimicrobial activity .
  • In a study focusing on energetic materials, derivatives of 5-amino-1H-1,2,4-triazole-3-carbohydrazide were synthesized, demonstrating high thermal stability and low sensitivity to impact .

Pharmaceutical Applications

The pharmaceutical potential of this compound and its derivatives has been explored extensively. These compounds exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.

Case Studies:

  • Anticancer Activity : Research has indicated that 1,2,4-triazole derivatives can effectively inhibit the proliferation of cancer cells. For example, specific derivatives were tested against human cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer) using the MTT assay .
    CompoundCell LineIC50 (µM)
    5aHePG-215
    6aMCF-720
    DoxorubicinMCF-710
  • Anti-inflammatory Activity : New alkyl derivatives of triazoles have been shown to selectively inhibit COX-1 over COX-2, indicating their potential as anti-inflammatory agents .

Energetic Materials

The application of this compound in the field of energetic materials is particularly noteworthy. Its derivatives have been investigated for their properties as heat-stable and insensitive explosives.

Properties of Energetic Salts:

  • The synthesized salts from this compound exhibited high densities and thermal stability (up to 407 °C), making them competitive with traditional explosives like RDX and HMX .
PropertyValue
Density1.85 g/cm³
Thermal StabilityUp to 407 °C
Impact Sensitivity5–80 J

Mechanism of Action

The mechanism of action of 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carbohydrazide group play crucial roles in its biological activity. The exact molecular targets and pathways are still under investigation, but the compound is known to exhibit significant antimicrobial and antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

5-Bromo-1H-1,2,4-triazole-3-carbohydrazide is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have garnered significant interest due to their potential as therapeutic agents in various fields, including antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

Antibacterial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antibacterial properties. For instance, derivatives of 1,2,4-triazoles have shown significant activity against various bacterial strains.

Key Findings:

  • Inhibition of Bacterial Growth : this compound has demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against E. coli were reported to be in the range of 4–32 μg/mL, comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli4–32
Pseudomonas aeruginosa8–16

Antifungal Activity

The antifungal properties of triazoles are well-documented, with many derivatives showing efficacy against pathogenic fungi.

Key Findings:

  • Broad Spectrum Activity : The compound has been tested against various fungal strains with promising results. It was particularly effective against Candida albicans, with a significant reduction in fungal growth observed in vitro .
Fungal StrainInhibition Zone (mm)Reference
Candida albicans15
Aspergillus niger12

Anticancer Activity

This compound has also been investigated for its anticancer properties.

Key Findings:

  • Cytotoxicity Against Cancer Cell Lines : The compound exhibited cytotoxic effects against several human cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values were determined using MTT assays, indicating a dose-dependent response .
Cancer Cell LineIC50 (µM)Reference
A54910
HeLa15
MCF-720

The biological activity of this compound can be attributed to its ability to interfere with essential cellular processes in microorganisms and cancer cells. Molecular docking studies suggest that the compound binds effectively to target enzymes involved in DNA replication and protein synthesis.

Notable Mechanisms:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition is linked to the presence of the triazole moiety which mimics critical functional groups in nucleic acids .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study by Mohammed et al. (2019) demonstrated that a series of triazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics when tested against multidrug-resistant strains .
  • Anticancer Research : Another investigation revealed that triazole compounds showed significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

Properties

Molecular Formula

C3H4BrN5O

Molecular Weight

206.00 g/mol

IUPAC Name

5-bromo-1H-1,2,4-triazole-3-carbohydrazide

InChI

InChI=1S/C3H4BrN5O/c4-3-6-1(8-9-3)2(10)7-5/h5H2,(H,7,10)(H,6,8,9)

InChI Key

SERURHLFZYJKIP-UHFFFAOYSA-N

Canonical SMILES

C1(=NNC(=N1)Br)C(=O)NN

Origin of Product

United States

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